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Abstract

Bromodimethylsulfonium bromide (BDMS), a versatile and highly reactive reagent, has
carved a significant niche in modern organic synthesis since its discovery. This technical guide
provides a comprehensive overview of its historical development, detailed experimental
protocols for its synthesis, and an in-depth exploration of its applications, particularly in the
conversion of alcohols to alkyl bromides and the regioselective bromination of aromatic
compounds. Quantitative data on its properties and reaction yields are systematically
presented, and key reaction pathways and experimental workflows are visualized to offer a
clear and thorough understanding of this important synthetic tool.

Introduction: Discovery and Historical Context

Bromodimethylsulfonium bromide, also known as dimethylbromosulfonium bromide, was
first reported by the German chemist Hans Meerwein in 1965.[1] Its discovery emerged from
fundamental studies on the reactions of dimethyl sulfide with halogens. Initially, the product of
the reaction between dimethyl sulfide and molecular bromine was observed to be dependent
on the reaction conditions, existing as a charge-transfer complex at room temperature and an
ionic species, Me2S*Br Br—, when prepared at 30°C.
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The true synthetic potential of BDMS was unlocked in the following decades. Furukawa and
colleagues first demonstrated its utility in converting alcohols to the corresponding alkyl
bromides with high yields and stereochemical inversion, establishing it as a valuable reagent
for nucleophilic substitution reactions.[2][3] Subsequently, the work of Olah and others
expanded its applications to the regioselective para-halogenation of activated arenes,
showcasing its utility as a bulky and selective brominating agent.[2] These seminal
contributions laid the foundation for the widespread adoption of BDMS in organic synthesis.

Physicochemical Properties

Bromodimethylsulfonium bromide is a light orange solid that is relatively easy to handle
compared to molecular bromine.[1] Key physicochemical properties are summarized in the

table below.

Property Value Reference
Molecular Formula C2HeBr2S [415]
Molecular Weight 221.94 g/mol [4115]
Appearance Light orange solid [1]

Melting Point 91-95 °C [4]

Assay 95% [4]
Functional Group Thioether [4]

Storage Temperature -20°C [4]

Experimental Protocols
Synthesis of Bromodimethylsulfonium Bromide

There are two primary methods for the preparation of Bromodimethylsulfonium bromide:
from dimethyl sulfide and molecular bromine, and in situ from dimethyl sulfoxide (DMSO) and
hydrobromic acid (HBr).

Method A: From Dimethyl Sulfide and Molecular Bromine
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This is the classical method for preparing solid BDMS.

e Procedure: A solution of molecular bromine in a suitable solvent (e.g., carbon tetrachloride)
is added dropwise to a stirred solution of dimethyl sulfide in the same solvent at a low
temperature (typically 0-5 °C). The reaction is exothermic and care should be taken to
control the temperature. The resulting orange precipitate is then filtered, washed with a cold,
dry solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under
vacuum to yield Bromodimethylsulfonium bromide.

Method B: In Situ Generation from Dimethyl Sulfoxide and Hydrobromic Acid

For many applications, BDMS can be conveniently generated in situ, avoiding the need to
isolate the solid reagent.[6][7][8]

e Procedure: To a solution of the substrate in dimethyl sulfoxide, aqueous hydrobromic acid
(typically 48%) is added.[6][8] The reaction mixture is then stirred at the desired temperature
to allow for the formation of BDMS and subsequent reaction with the substrate. The molar
ratio of HBr to DMSO can be adjusted to optimize the reaction conditions.[6]

General Procedure for the Conversion of Alcohols to
Alkyl Bromides

This protocol is based on the work of Furukawa and colleagues.[3]

e Procedure: To a solution of the alcohol in a dry, inert solvent such as dichloromethane or
acetonitrile, one equivalent of Bromodimethylsulfonium bromide is added portion-wise at
0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the
reaction is complete (monitored by TLC). The reaction proceeds via an SN2 mechanism,
resulting in the inversion of stereochemistry at the carbon center. The workup typically
involves washing the reaction mixture with water to remove dimethyl sulfoxide and any
remaining salts, followed by extraction with an organic solvent. The organic layer is then
dried and concentrated to afford the alkyl bromide.

General Procedure for the Regioselective Bromination
of Activated Arenes
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This protocol is based on the work of Olah and others.[2]

e Procedure: To a solution of the activated arene (e.g., phenol, anisole) in a suitable solvent
like dichloromethane, one equivalent of Bromodimethylsulfonium bromide is added at
room temperature. The reaction is typically rapid. The high para-selectivity is attributed to the
bulky nature of the brominating agent.[2] Upon completion, the reaction mixture can be
worked up by washing with an agueous solution of sodium thiosulfate to quench any
unreacted bromine, followed by extraction, drying, and purification of the product.

Applications in Organic Synthesis
Conversion of Alcohols to Alkyl Bromides

BDMS is a highly effective reagent for the conversion of primary, secondary, benzylic, and
allylic alcohols to their corresponding bromides. The reaction generally proceeds in high yields.

[2]13]

Product (Alkyl

Substrate (Alcohol) . Yield (%) Reference
Bromide)

1-Dodecanol 1-Bromododecane 85 N/A

2-Ethoxyethanol 2-Bromoethoxyethane 98 (NMR) N/A

Benzyl alcohol Benzyl bromide 92 N/A

(R)-2-Octanol (S)-2-Bromooctane High (inversion) N/A

Regioselective Bromination of Aromatic Compounds

BDMS is a valuable reagent for the selective bromination of electron-rich aromatic compounds,
affording predominantly the para-substituted product.[2]
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Substrate Product Yield (%) Reference
Phenol 4-Bromophenol High [2]
Anisole 4-Bromoanisole 97 [8]

) 4-Bromodiphenyl )
Diphenyl ether High [2]
ether

- para-Bromo-N- ]
N-Alkylanilines - High [2]
alkylanilines

9,10-
Anthracene ) 96 [9]
Dibromoanthracene

Spectroscopic Data

While detailed spectra are not widely published, some sources indicate the following
spectroscopic characteristics for Bromodimethylsulfonium bromide.

e 1H NMR: A single peak corresponding to the six equivalent protons of the two methyl groups.
e 13C NMR: A single peak for the two equivalent methyl carbons.

Visualizations
Synthesis of Bromodimethylsulfonium Bromide
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Synthesis of Bromodimethylsulfonium Bromide

Method A: From Dimethyl Sulfide and Bromine Method B: In Situ Generation

Dimethyl Sulfide Molecular Bromine Dimethyl Sulfoxide (DMSO) Hydrobromic Acid (HBr)

Reaction in Situ

Bromodimethylsulfonium Bromide (solid) Bromodimethylsulfonium Bromide (in solution)

Click to download full resolution via product page

Caption: Two primary synthetic routes to Bromodimethylsulfonium Bromide.

Experimental Workflow for Alcohol to Alkyl Bromide
Conversion
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Workflow: Alcohol to Alkyl Bromide

Dissolve alcohol in dry solvent

l

Add BDMS portion-wise at 0°C

:

Warm to RT and stir

:

Monitor by TLC

;

Aqueous workup

:

Extract with organic solvent

l

Dry and concentrate

Alkyl Bromide

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of alkyl bromides from alcohols using BDMS.
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Signaling Pathway for Regioselective Aromatic
Bromination

Mechanism: Regioselective Aromatic Bromination

Activated Arene Bromodimethylsulfonium Bromide

N

Electrophilic Aromatic Substitution

i

Arenium lon Intermediate
(Steric hindrance favors para)

Deprotonation

para-Bromoarene

Click to download full resolution via product page

Caption: Proposed mechanism for the para-selective bromination of activated arenes with
BDMS.

Conclusion

Bromodimethylsulfonium bromide has proven to be an indispensable reagent in the arsenal
of synthetic organic chemists. Its ease of preparation, handling, and high reactivity, coupled
with its selectivity in key transformations, make it a superior alternative to elemental bromine in
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many instances. The applications detailed in this guide, from the conversion of alcohols to the

specific bromination of aromatic systems, highlight its versatility. Further research into the

catalytic applications of BDMS and its use in the synthesis of complex molecules is anticipated

to continue expanding its role in modern organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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